4-(4-Chloro-2-methoxyphenyl)phenylacetic acid
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Overview
Description
4-(4-Chloro-2-methoxyphenyl)phenylacetic acid is an organic compound with the molecular formula C15H13ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chloro and a methoxy group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that the compound can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a type of carbon-carbon bond-forming reaction.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to exert anti-inflammatory effects and block certain receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methoxyphenyl)phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzene and phenylacetic acid.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methoxyphenyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(4-Chloro-2-methoxyphenyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A herbicide with similar structural features but different applications.
2-Methoxyphenylacetic acid: Another derivative of phenylacetic acid with a methoxy group but lacking the chloro substitution.
Uniqueness
4-(4-Chloro-2-methoxyphenyl)phenylacetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-9-12(16)6-7-13(14)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWMOVWNRDSQRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716597 |
Source
|
Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-93-2 |
Source
|
Record name | [1,1′-Biphenyl]-4-acetic acid, 4′-chloro-2′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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